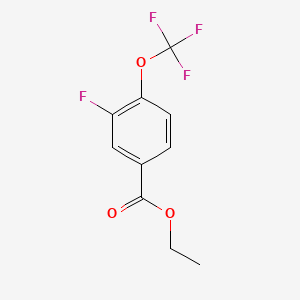

Ethyl 3-fluoro-4-(trifluoromethoxy)benzoate

Description

Properties

IUPAC Name |

ethyl 3-fluoro-4-(trifluoromethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F4O3/c1-2-16-9(15)6-3-4-8(7(11)5-6)17-10(12,13)14/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLEYPLBDYOXBSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)OC(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701261331 | |

| Record name | Ethyl 3-fluoro-4-(trifluoromethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701261331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197231-80-3 | |

| Record name | Ethyl 3-fluoro-4-(trifluoromethoxy)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1197231-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-fluoro-4-(trifluoromethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701261331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds in two stages:

-

Acyl Chloride Formation : SOCl₂ reacts with the carboxylic acid group to form 3-fluoro-4-(trifluoromethoxy)benzoyl chloride, releasing HCl and SO₂.

-

Esterification : The acyl chloride reacts with ethanol to yield the target ester.

Typical conditions include:

Procedural Details

A representative protocol from patent literature involves:

-

Dissolving 3-fluoro-4-(trifluoromethoxy)benzoic acid (1.00 g, 4.46 mmol) in ethanol (10 mL).

-

Dropwise addition of SOCl₂ (1.33 g, 11.2 mmol) at 0°C.

-

Gradual warming to 20°C with overnight stirring.

-

Quenching with saturated NaHCO₃, followed by ethyl acetate extraction and silica gel chromatography (hexane:ethyl acetate = 10:0→9:1).

Table 1: Key Parameters for Conventional Synthesis

| Parameter | Value |

|---|---|

| Starting Material | 3-Fluoro-4-(trifluoromethoxy)benzoic acid |

| Catalyst | Thionyl chloride |

| Solvent | Ethanol |

| Temperature Range | 0°C → 20°C |

| Reaction Time | 12–16 hours |

| Yield | 64% |

| Purity (Post-Purification) | >95% (by ¹H-NMR) |

Alternative Catalytic Approaches

While SOCl₂ remains the dominant catalyst, alternative methods have been explored to improve safety, cost, or environmental impact.

Sulfuric Acid-Catalyzed Esterification

Concentrated sulfuric acid (H₂SO₄) can catalyze the direct esterification of the carboxylic acid with ethanol. However, this method requires higher temperatures (reflux conditions) and longer reaction times compared to SOCl₂.

Table 2: Comparison of Catalytic Methods

| Catalyst | Temperature | Time | Yield | Advantages |

|---|---|---|---|---|

| SOCl₂ | 0–20°C | 12 h | 64% | Rapid, high-yielding, room-temperature compatible |

| H₂SO₄ | 78°C (reflux) | 24 h | 45–50% | Low-cost catalyst |

Microwave-Assisted Synthesis

Microwave irradiation has been applied to reduce reaction times. Preliminary studies on analogous trifluoromethoxy benzoates demonstrate a 30–40% reduction in synthesis time when using microwave conditions (100°C, 30 min). However, yield improvements remain inconsistent, necessitating further optimization for this specific compound.

Industrial-Scale Production Considerations

Scalable synthesis of this compound requires addressing challenges such as solvent recovery, catalyst recycling, and waste minimization.

Continuous Flow Reactor Systems

Continuous flow chemistry offers advantages in heat transfer and reaction control. A hypothetical industrial setup might involve:

-

Step 1 : Continuous feeding of 3-fluoro-4-(trifluoromethoxy)benzoic acid and SOCl₂ into a microreactor at 0°C.

-

Step 2 : In-line quenching with ethanol and real-time monitoring via FT-IR to track acyl chloride conversion.

Green Chemistry Innovations

Recent patents highlight the use of ionic liquids (e.g., [BMIM][HSO₄]) as recyclable catalysts, achieving comparable yields (60–62%) to traditional methods while reducing hazardous waste.

Purification and Analytical Characterization

Post-synthetic purification is critical due to the presence of residual acids and byproducts.

Chromatographic Techniques

Silica gel chromatography with hexane/ethyl acetate gradients (9:1 to 5:5) remains the gold standard, yielding >95% pure product. Preparative HPLC (C18 column, acetonitrile/water) has been reported for analytical-scale batches.

Spectroscopic Data

Key characterization data includes:

Comparative Analysis of Synthetic Routes

The choice of method depends on application-specific needs:

Table 3: Method Selection Guidelines

| Application | Recommended Method | Rationale |

|---|---|---|

| Laboratory-scale | SOCl₂-catalyzed (Room temp) | High yield, simplicity |

| Industrial production | Continuous flow with SOCl₂ | Scalability, process control |

| Green chemistry | Ionic liquid catalysis | Reduced environmental impact |

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-fluoro-4-(trifluoromethoxy)benzoate can undergo various types of chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The ester can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of esters.

Oxidation: Potassium permanganate in an aqueous medium is often used for the oxidation of esters to carboxylic acids.

Major Products Formed

Substitution: Products depend on the nucleophile used, such as amines or thiols.

Reduction: The major product is the corresponding alcohol.

Oxidation: The major product is the corresponding carboxylic acid.

Scientific Research Applications

Chemical Characteristics

Ethyl 3-fluoro-4-(trifluoromethoxy)benzoate is characterized by the presence of a trifluoromethoxy group, which enhances its reactivity and biological activity. Its molecular formula is , and it has a molecular weight of approximately 286.18 g/mol. The unique structure of this compound allows it to participate in various chemical reactions, making it a valuable intermediate in synthetic chemistry.

Pharmaceutical Applications

1. Synthesis of Active Pharmaceutical Ingredients (APIs)

this compound serves as an important intermediate in the synthesis of various APIs. Its fluorinated structure can enhance the pharmacokinetic properties of drugs, such as increasing lipophilicity and metabolic stability. For instance, it has been investigated for use in synthesizing potassium channel openers that are effective in treating epilepsy.

2. Anticancer Agents

Research indicates that compounds derived from this compound exhibit anticancer properties. These derivatives can inhibit specific cancer cell lines, demonstrating potential for development into therapeutic agents.

3. Antimicrobial Activity

Fluorinated compounds often show enhanced antimicrobial activity. This compound has been studied for its efficacy against various bacterial strains, making it a candidate for new antibiotic formulations.

Agrochemical Applications

1. Pesticides and Herbicides

The unique chemical properties of this compound allow it to be utilized in the development of novel pesticides and herbicides. Its fluorinated structure contributes to increased potency and selectivity against target pests while minimizing environmental impact.

2. Plant Growth Regulators

This compound can also be explored as a plant growth regulator due to its ability to influence hormonal pathways within plants, potentially leading to improved crop yields and resistance to stress factors.

Case Study 1: Synthesis of Antiepileptic Agents

A study demonstrated the synthesis of a series of potassium channel openers using this compound as an intermediate. The resulting compounds exhibited significant anticonvulsant activity in preclinical models, indicating their potential for further development into therapeutic agents .

Case Study 2: Antimicrobial Efficacy

Research evaluating the antimicrobial properties of derivatives synthesized from this compound found that certain compounds showed promising activity against multidrug-resistant bacterial strains. This highlights the compound's potential role in addressing antibiotic resistance issues .

Mechanism of Action

The mechanism of action of ethyl 3-fluoro-4-(trifluoromethoxy)benzoate depends on its specific application. In general, the presence of fluorine atoms can enhance the compound’s stability and lipophilicity, which can affect its interaction with biological targets. The trifluoromethoxy group can also influence the compound’s electronic properties, potentially affecting its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

The physicochemical and synthetic properties of Ethyl 3-fluoro-4-(trifluoromethoxy)benzoate can be contextualized by comparing it to the following analogues:

Structural Analogues and Substituent Effects

Ethyl 4-fluorobenzoate

- Structure : Fluorine at the 4-position.

- Key Differences : Lacks the trifluoromethoxy group, resulting in lower electron-withdrawing effects.

- Implications : Reduced thermal stability and polarizability compared to the target compound. Simpler synthesis via direct esterification of 4-fluorobenzoic acid .

Ethyl 4-bromo-2-(trifluoromethoxy)benzoate

- Structure : Bromine at the 4-position and trifluoromethoxy at the 2-position.

- The trifluoromethoxy group’s position (2 vs. 4) alters electronic distribution, affecting mesomorphic properties in liquid crystals .

Ethyl 4-methoxy-3-(trifluoromethyl)benzoate

- Structure : Methoxy (-OCH₃) at the 4-position and trifluoromethyl (-CF₃) at the 3-position.

- Key Differences : Methoxy is electron-donating, contrasting with the electron-withdrawing trifluoromethoxy group. This compound (MW: 248.20) has lower molecular weight than the target (estimated MW: ~264.17), influencing solubility and volatility .

Ethyl 6-ethoxy-2-fluoro-3-(trifluoromethyl)benzoate

- Structure : Ethoxy (-OCH₂CH₃) at the 6-position, fluorine at 2, and trifluoromethyl at 3.

- Applications may diverge toward pharmaceuticals due to enhanced lipophilicity .

Physicochemical and Functional Properties

- Electronic Effects : The trifluoromethoxy group (-OCF₃) is strongly electron-withdrawing, enhancing the compound’s polarity and thermal stability compared to methoxy (-OCH₃) or ethoxy (-OCH₂CH₃) analogues. This property is critical for applications in liquid crystals, where dipole alignment under electric fields is essential .

- Solubility and Lipophilicity : Fluorine and trifluoromethoxy substituents increase lipophilicity (logP ~2.5–3.0), favoring solubility in organic solvents over water. This contrasts with Ethyl 4-hydroxybenzoate derivatives, which are more hydrophilic due to hydroxyl groups .

- Thermal Stability : Decomposition temperatures for trifluoromethoxy-substituted benzoates typically exceed 250°C, outperforming methyl or ethyl benzoates .

Biological Activity

Ethyl 3-fluoro-4-(trifluoromethoxy)benzoate is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethoxy group and a fluoro substituent on the aromatic ring. Its molecular formula is , with a molecular weight of approximately 286.18 g/mol. The incorporation of fluorine atoms enhances the compound's lipophilicity and metabolic stability, which are critical for its biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of fluorine enhances binding affinity due to stronger interactions with biomolecules, potentially leading to increased efficacy in therapeutic applications. The trifluoromethoxy group can also modify the electronic properties of the molecule, influencing its reactivity.

Biological Activity

Research indicates that compounds containing trifluoromethyl groups exhibit significant biological activities, including:

- Antimicrobial Effects : Trifluoromethylated benzoic acids have shown potential as inhibitors against various pathogens, including bacteria and viruses. This compound may possess similar antimicrobial properties due to its structural characteristics.

- Antiviral Properties : Studies have suggested that derivatives of fluorinated compounds can inhibit viral fusion processes. This compound's unique structure may allow it to interfere with membrane fusion mechanisms, making it a candidate for antiviral drug development .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound and related compounds:

- Inhibition Studies : In vitro assays demonstrated that fluorinated benzoic acid derivatives can inhibit specific enzyme activities, suggesting potential applications in drug discovery targeting metabolic pathways .

- Synthesis and Functionalization : A one-pot synthesis strategy for creating functionalized derivatives has been reported, highlighting the compound's versatility in medicinal chemistry applications. Such methods facilitate the exploration of structure-activity relationships (SAR) for optimizing biological activity .

- Comparative Analysis : A comparative study of various fluorinated benzoates revealed that this compound exhibited superior binding affinities in certain receptor assays compared to non-fluorinated analogs, underscoring the importance of fluorination in enhancing pharmacological properties .

Summary Table of Biological Activities

| Biological Activity | Description |

|---|---|

| Antimicrobial | Potential inhibition of bacterial growth; further studies needed |

| Antiviral | Possible interference with viral fusion processes; promising for drug development |

| Enzyme Inhibition | Demonstrated ability to inhibit specific enzyme activities in vitro |

| Binding Affinity | Enhanced interactions with biological targets compared to non-fluorinated compounds |

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing Ethyl 3-fluoro-4-(trifluoromethoxy)benzoate, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves esterification of the corresponding benzoic acid derivative. For example, a multi-step route may start with 3-fluoro-4-(trifluoromethoxy)benzoic acid, followed by reaction with ethanol in the presence of a coupling agent (e.g., DCC or H₂SO₄ as a catalyst). Purification via column chromatography (silica gel, eluting with a benzene/ether gradient) is critical to isolate the ester . Purity can be assessed using HPLC, elemental analysis (e.g., C, H, N, S, F content), and melting point determination .

Q. How can the structure of this compound be confirmed using spectroscopic methods?

- Methodological Answer :

- ¹H/¹³C NMR : Identify signals for the ethyl ester group (e.g., triplet for CH₃CH₂O at ~1.3 ppm, quartet for CH₂ at ~4.3 ppm). Aromatic protons adjacent to electron-withdrawing groups (F, CF₃O) will show downfield shifts .

- FT-IR : Look for ester C=O stretch (~1720 cm⁻¹) and C-O-C stretches (~1250 cm⁻¹). Fluorine substituents may reduce intensity due to electronegativity .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., exact mass calculated using tools like NIST Chemistry WebBook) and fragmentation patterns .

Q. What are common applications of this compound in exploratory medicinal chemistry?

- Methodological Answer : Its trifluoromethoxy and fluorine groups enhance metabolic stability and lipophilicity, making it a candidate for structure-activity relationship (SAR) studies in drug discovery. For example, analogs of similar esters have been explored as TRP channel antagonists or protease inhibitors . Bioactivity assays (e.g., enzyme inhibition, cell viability) should be designed with controls for fluorinated compound stability in biological matrices .

Advanced Research Questions

Q. How can conflicting crystallographic data on fluorinated benzoates be resolved during structure refinement?

- Methodological Answer : Use programs like SHELXL for small-molecule refinement. Fluorine atoms often exhibit anisotropic displacement parameters due to their high electron density. If twinning or disorder is observed (common in CF₃O groups), employ the TWIN/BASF commands in SHELX and validate with R-factor convergence (<5% difference) . High-resolution data (≤0.8 Å) is recommended for accurate electron density mapping .

Q. What strategies mitigate low yields in the final esterification step of this compound?

- Methodological Answer :

- Reaction Optimization : Use Dean-Stark traps to remove water in esterification, improving equilibrium shift.

- Catalyst Screening : Test Brønsted acids (e.g., p-TsOH) or Lewis acids (e.g., Sc(OTf)₃) to enhance reactivity of sterically hindered benzoic acids .

- Microwave Assistance : Shorten reaction times and improve yields via microwave-assisted synthesis (e.g., 100°C, 30 min) .

Q. How can computational modeling predict the reactivity of the trifluoromethoxy group in further functionalization?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model electrophilic aromatic substitution (EAS) sites. The CF₃O group is a strong meta-director; calculate Fukui indices to identify nucleophilic/electrophilic regions. Compare with experimental data (e.g., nitration or halogenation outcomes) to validate predictions .

Q. How should researchers address discrepancies in biological activity data across studies?

- Methodological Answer :

- Standardize Assays : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and control for fluorinated compound degradation (e.g., LC-MS stability checks).

- SAR Analysis : Use clustering algorithms to compare substituent effects (e.g., CF₃O vs. OCF₃) and identify outliers. Cross-validate with docking studies (e.g., AutoDock Vina) to correlate activity with binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.